

Application Notes and Protocols for BI-7273 In Vivo Mouse Studies

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A Potent Dual BRD7/BRD9 Inhibitor

Introduction

BI-7273 is a potent and selective dual inhibitor of the bromodomains of BRD7 and BRD9, which are components of the human SWI/SNF chromatin remodeling complex.[1][2] Due to its good oral bioavailability and favorable pharmacokinetic profile, **BI-7273** is a valuable tool for in vivo studies to probe the biological functions of BRD7 and BRD9.[1][2] Recent research has demonstrated its therapeutic potential in metabolic diseases by reducing lipid accumulation.[3]

These application notes provide a comprehensive overview of the currently available data on **BI-7273** dosage and administration for in vivo mouse studies, with detailed protocols and pathway diagrams to guide researchers.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of **BI-7273** in mice and provide details of a published in vivo study.

Table 1: In Vivo Pharmacokinetic Parameters of BI-7273 in Mice[1][4]



| Parameter | Value | Dosing Condition |
|----------------------------------|-------------------------|----------------------|
| Clearance | 57% of liver blood flow | 5 mg/kg, intravenous |
| Volume of Distribution (Vss) | 1.6 L/kg | 5 mg/kg, intravenous |
| Mean Residence Time | 0.5 h | 5 mg/kg, intravenous |
| Oral Bioavailability (F) | 39% | 20 mg/kg, oral |
| Peak Plasma Concentration (Cmax) | 2,970 nM | 20 mg/kg, oral |
| Time to Peak Plasma Conc. (tmax) | 1.7 h | 20 mg/kg, oral |

Table 2: BI-7273 In Vivo Study in a Mouse Model of Metabolic Disease[3]

| Parameter | Description |
|----------------------|--|
| Mouse Model | High-fat diet (HFD)-induced model of non- alcoholic fatty liver disease (NAFLD) and obesity. |
| Dosage | Specific dosage details from the full study are required. |
| Administration Route | Oral administration is likely based on good oral bioavailability.[1][2] |
| Vehicle | To be determined from the full study protocol. |
| Treatment Schedule | To be determined from the full study protocol. |
| Primary Outcomes | Reduction in body weight, improved insulin sensitivity, and decreased serum lipid levels.[3] |

Note on In Vivo Cancer Models:

Initial literature suggested the use of **BI-7273** in acute myeloid leukemia (AML) xenograft models.[5][6] However, a detailed review of the primary study reveals that the in vivo efficacy

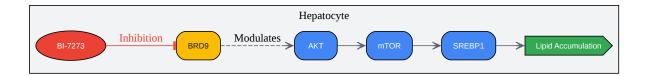


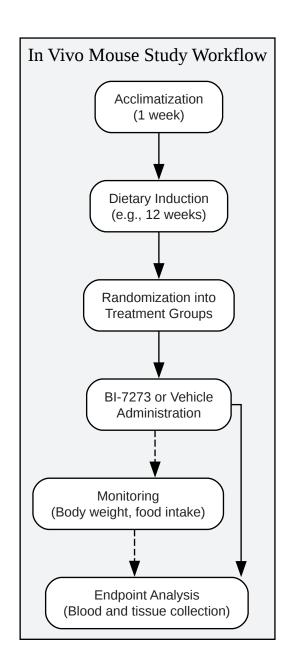
experiments, including a 180 mg/kg oral dosage, were conducted with a related, more selective BRD9 inhibitor, BI-9564, not **BI-7273**.[5] Researchers should exercise caution and refer to the specific compound used in published studies.

Signaling Pathway

BI-7273 has been shown to reduce lipid accumulation by modulating the AKT/mTOR/SREBP1 signaling pathway.[3]







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